7-Methylthiomethylpaclitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-184476 has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Aplicaciones Científicas De Investigación
Antineoplastic Activity
7-Methylthiomethylpaclitaxel, also known as BMS-184476, exhibits notable antineoplastic activity. This compound binds to and stabilizes microtubules, leading to inhibition of microtubule disassembly. Consequently, it causes cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells, making it a valuable agent in cancer treatment (Definitions, 2020).
Synthesis and Antitumor Properties
The synthesis of this compound involves the activation of the methylthiomethyl ether followed by alcohol addition. This process led to the discovery of BMS-184476, which demonstrated superior preclinical antitumor activity compared to paclitaxel. The variation in the C-7 ether group and the 3' side chain position contributed to its enhanced efficacy (Altstadt et al., 2001).
Drug Delivery Systems
Innovative drug delivery systems have been explored to improve the utilization of paclitaxel. For instance, a study utilized graphene oxide as a nanocarrier for paclitaxel, connected to biocompatible poly(ethylene glycol). This system showed high cytotoxicity to cancer cells at a broad range of paclitaxel concentrations compared to free paclitaxel, indicating its potential in enhancing drug efficacy (Xu et al., 2015).
Mitochondrial Permeability and Apoptosis
7-Xylosyl-10-deacetylpaclitaxel, a derivative of paclitaxel, has been studied for its effect on mitochondrial permeability transition pore (mPTP) opening and apoptosis in cancer cells. This derivative targets mPTP, leading to a decrease in mitochondrial membrane potential and increased reactive oxygen species levels, playing a crucial role in apoptosis induction (Jiang et al., 2011).
Cellular Transport and Bioavailability
The transport of hydrophilic paclitaxel derivatives across cellular barriers has been a focus of research to understand their bioavailability. A study investigating 7-Xylosyl-10-deacetylpaclitaxel transport across human colonic cell line Caco-2 found that the compound's passive diffusion through the intestinal epithelium is partially counteracted by efflux pumps. This study sheds light on the oral bioavailability of such derivatives (Jiang et al., 2010).
Propiedades
Número CAS |
160237-25-2 |
---|---|
Fórmula molecular |
C49H55NO14S |
Peso molecular |
914 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-9-(methylsulfanylmethoxy)-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H55NO14S/c1-27-33(62-45(57)38(53)37(30-17-11-8-12-18-30)50-43(55)31-19-13-9-14-20-31)24-49(58)42(63-44(56)32-21-15-10-16-22-32)40-47(6,41(54)39(61-28(2)51)36(27)46(49,4)5)34(60-26-65-7)23-35-48(40,25-59-35)64-29(3)52/h8-22,33-35,37-40,42,53,58H,23-26H2,1-7H3,(H,50,55)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 |
Clave InChI |
UBJAHGAUPNGZFF-XOVTVWCYSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
Otros números CAS |
160237-25-2 |
Sinónimos |
7-methylthiomethyl-paclitaxel 7-methylthiomethylpaclitaxel BMS 184476 BMS-184476 BMS184476 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.